3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide
Description
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3 and a propanamide side chain terminating in a 4-methoxyphenyl group. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often employed in drug design to mimic ester or amide functionalities . The 4-chlorophenyl moiety enhances lipophilicity and may influence target binding, while the 4-methoxyphenyl group contributes to electronic effects and solubility .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-15-8-6-14(7-9-15)20-16(23)10-11-17-21-18(22-25-17)12-2-4-13(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGSHJQEYVKZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Preparation
The synthesis begins with the conversion of 4-chlorobenzonitrile (1 ) to 4-chlorophenylamidoxime (2 ) via reaction with hydroxylamine hydrochloride. This step is conducted in a refluxing ethanol-water mixture (1:1 v/v) at 80°C for 12 hours, yielding 2 as a white crystalline solid (85% yield). The reaction mechanism involves nucleophilic addition of hydroxylamine to the nitrile group, followed by tautomerization to form the amidoxime.
Reaction Conditions :
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4-Chlorobenzonitrile : 10 mmol
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NH₂OH·HCl : 12 mmol
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Solvent : Ethanol/H₂O (30 mL)
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Temperature : 80°C
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Time : 12 hours
Characterization of 2 via -NMR revealed a singlet at δ 8.12 ppm corresponding to the amidoxime NH₂ group, while IR spectroscopy confirmed the presence of N–O and C≡N stretches at 1,640 cm⁻¹ and 2,230 cm⁻¹, respectively.
Cyclization to 1,2,4-Oxadiazole
The amidoxime (2 ) undergoes cyclization with methyl 3-chloropropionate (3 ) in the presence of triethylamine (TEA) to form methyl 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoate (4 ). This reaction proceeds via nucleophilic acyl substitution, where the amidoxime oxygen attacks the electrophilic carbonyl carbon of 3 , followed by intramolecular cyclization and elimination of HCl.
Optimized Conditions :
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Molar Ratio : 2 :3 = 1:1.2
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Base : TEA (1.5 equiv)
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Solvent : Acetonitrile (20 mL)
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Temperature : 90°C
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Time : 8 hours
The product 4 was isolated in 78% yield after column chromatography (silica gel, hexane/ethyl acetate 7:3). -NMR analysis confirmed the oxadiazole ring formation, with a characteristic quaternary carbon signal at δ 165.4 ppm (C-2 of oxadiazole).
Hydrolysis of Ester to Carboxylic Acid
Alkaline Hydrolysis
The ester 4 is hydrolyzed to 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (5 ) using aqueous NaOH (2 M) in methanol under reflux for 6 hours. This step achieves quantitative conversion, with 5 precipitated upon acidification (pH 2–3) using HCl.
Key Data :
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Yield : 92%
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Melting Point : 148–150°C
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IR (KBr) : 3,100–2,500 cm⁻¹ (O–H stretch), 1,710 cm⁻¹ (C=O)
Amidation with 4-Methoxyaniline
Carbodiimide-Mediated Coupling
The carboxylic acid 5 is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dry THF, followed by reaction with 4-methoxyaniline (6 ) to yield the target compound (7 ).
Synthetic Protocol :
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Activation : 5 (10 mmol), NHS (12 mmol), and DCC (12 mmol) in THF (30 mL) stirred at 0°C for 2 hours.
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Amidation : 6 (12 mmol) added, stirred at room temperature for 12 hours.
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Workup : Filtered to remove dicyclohexylurea, concentrated, and purified via recrystallization (ethanol/water).
Yield and Purity :
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Isolated Yield : 75%
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HPLC Purity : 98.5%
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-NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.8 Hz, 2H, Ar–H), 6.85 (d, J = 8.8 Hz, 2H, Ar–H), 3.73 (s, 3H, OCH₃), 2.92 (t, J = 7.2 Hz, 2H, CH₂), 2.64 (t, J = 7.2 Hz, 2H, CH₂).
Alternative Synthetic Routes
One-Pot Oxadiazole Formation
A modified approach combines amidoxime formation and cyclization in a single pot, reducing purification steps. Here, 4-chlorobenzonitrile, hydroxylamine, and methyl 3-chloropropionate react sequentially in DMF at 100°C for 15 hours, yielding 4 directly (65% yield).
Advantages :
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Fewer intermediates
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Reduced solvent usage
Limitations :
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Lower yield compared to stepwise synthesis
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Overall Yield | 75% | 65% |
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction Time | 26 hours | 15 hours |
| Scalability | High | Moderate |
The stepwise method offers superior yield and purity, making it preferable for large-scale production, whereas the one-pot approach is advantageous for rapid screening.
Spectroscopic and Chromatographic Characterization
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Key Oxadiazole-Substituted Propanamide Derivatives
Analysis:
- Electron-Withdrawing vs.
- Biological Targeting: Substituents on the oxadiazole ring dictate target specificity. For example, 4-chlorophenyl may favor CNS penetration due to increased lipophilicity, whereas carbazolyl groups (6a–6e) enhance affinity for cannabinoid receptors .
Substituent Variations on the Propanamide Side Chain
Table 2: Propanamide Tail Modifications
Analysis:
- Solubility and Bioavailability: The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to lipophilic substituents like carbazolyl (6a) or cephalosporin cores (21b). This is critical for oral bioavailability .
- Synthetic Accessibility: Low yields in cephalosporin derivatives (8–10% for 17a and 21b) contrast with higher yields in simpler propanamides (47% for Z2194302854), highlighting the impact of structural complexity .
Physicochemical and Crystallographic Data
- Crystal Packing: The amide group in 3-chloro-N-(4-methoxyphenyl)propanamide () forms hydrogen-bonded chains, a feature likely shared with the target compound. This influences solubility and crystal form stability .
- Purity: Analogs like those in achieve >98% purity, suggesting feasible synthesis for the target compound under optimized conditions .
Biological Activity
The compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide , also known as a derivative of the oxadiazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C19H18ClN3O4
- Molecular Weight : 387.82 g/mol
- CAS Number : 879036-32-5
Biological Activity Overview
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Anticancer Activity
- Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide have demonstrated cytotoxic effects against various cancer cell lines.
- For instance, derivatives have been reported to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), with mechanisms involving the activation of caspase pathways and increased p53 expression levels .
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Mechanism of Action
- The biological activity of oxadiazole derivatives often involves the inhibition of key enzymes related to cancer proliferation. These include:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
- By targeting these enzymes, the compounds can disrupt DNA synthesis and repair mechanisms in cancer cells .
- The biological activity of oxadiazole derivatives often involves the inhibition of key enzymes related to cancer proliferation. These include:
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several oxadiazole derivatives, including those similar to the target compound. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against:
- MCF-7 (breast adenocarcinoma)
- HeLa (cervical cancer)
- PANC-1 (pancreatic cancer)
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide | MCF-7 | 0.65 |
| Similar Derivative | HeLa | 2.41 |
| Similar Derivative | PANC-1 | 1.50 |
Case Study 2: Apoptosis Induction
In another investigation, flow cytometry assays demonstrated that oxadiazole derivatives could effectively induce apoptosis in MCF-7 cells through a dose-dependent mechanism. The study highlighted the role of caspases in mediating cell death pathways activated by these compounds .
Structure-Activity Relationship (SAR)
The structure of oxadiazole derivatives plays a crucial role in their biological activity. Modifications at various positions on the oxadiazole ring or phenyl substituents can significantly affect potency and selectivity against cancer cell lines. For example:
- Substituents like methoxy groups enhance lipophilicity and cellular uptake.
- Chlorine atoms at specific positions can increase binding affinity to target enzymes.
Q & A
Q. Critical Parameters :
- Cyclization temperature (80–110°C) affects oxadiazole stability .
- Coupling pH (neutral to slightly basic) minimizes side reactions .
Basic: What structural features of this compound are critical for its biological activity?
Methodological Answer :
Key pharmacophoric elements include:
- 4-Chlorophenyl Group : Enhances lipophilicity and target binding via halogen bonding .
- 1,2,4-Oxadiazole Ring : Improves metabolic stability and π-π stacking interactions .
- 4-Methoxyphenylpropanamide : Modulates solubility and hydrogen-bonding capacity .
Validation : X-ray crystallography (SHELX software ) confirms the planar oxadiazole ring and spatial orientation of substituents, which correlate with activity in enzyme inhibition assays .
Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?
Methodological Answer :
Discrepancies in IC₅₀ values or selectivity profiles may arise from:
Q. Approach :
Dose-Response Repetition : Test under standardized conditions (e.g., 37°C, 5% CO₂).
Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) to assess binding mode consistency across homologs .
Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with assays .
Advanced: What strategies optimize the reaction yield of the oxadiazole intermediate?
Methodological Answer :
Yield improvements focus on:
Q. Methodological Answer :
- HPLC : Reverse-phase C18 column (ACN/water gradient) with >98% purity threshold .
- NMR : ¹H/¹³C NMR confirms substituent integration (e.g., 4-methoxyphenyl singlet at δ 3.8 ppm) .
- HRMS : Exact mass matching within 2 ppm error .
Advanced: How do structural analogs of this compound differ in target selectivity?
Methodological Answer :
Analog modifications impact selectivity:
- Chlorine Position : 3-chlorophenyl analogs show 10x lower affinity for kinase targets vs. 4-chlorophenyl .
- Oxadiazole Replacement : Thiadiazole analogs exhibit reduced metabolic stability (t₁/₂: 2h vs. 6h) .
Q. Methodological Answer :
- Docking : AutoDock Vina or Schrödinger Suite for preliminary binding poses .
- MD Simulations : AMBER or CHARMM to assess stability of ligand-receptor complexes over 100 ns .
- QM/MM : Hybrid quantum mechanics/molecular mechanics to model oxadiazole electronic effects .
Validation : Cross-check with mutagenesis data (e.g., His395Ala mutation reduces binding by 80%) .
Basic: What are common stability issues during storage, and how are they mitigated?
Q. Methodological Answer :
- Hydrolysis : Oxadiazole ring degradation in aqueous buffers (t₁/₂: 72h at pH 7.4). Store at -20°C in anhydrous DMSO .
- Photooxidation : Protect from light using amber vials; argon gas prevents radical formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
